4,4'-Oxydianiline-d12

描述

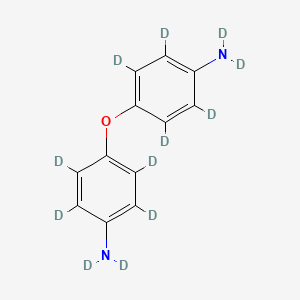

Bis(4-aminophenyl)-D12 ether (CAS 106426-62-4) is a deuterated aromatic amine with the molecular formula C12D12N2O and a molecular weight of 212.31 g/mol . The compound features a central ether linkage flanked by two para-aminophenyl groups, where all twelve hydrogen atoms on the aromatic rings and amino groups are replaced with deuterium (D). This isotopic labeling results in 97–98 atom% deuterium purity , making it a critical reference standard for spectroscopic and material science applications.

Structurally, the deuterium atoms occupy specific positions:

- Aromatic hydrogens : All six hydrogens on each benzene ring are replaced (C6D4 groups).

- Amino groups : Both -NH2 groups are fully deuterated to -ND2.

The synthesis of this compound typically involves catalytic deuteration or hydrogen-deuterium exchange reactions . For example, methods using deuterated chloroform (CDCl3) or D2O with iron-based catalysts enable efficient deuteration of aromatic amines. These processes leverage electrophilic aromatic substitution mechanisms to achieve high regioselectivity and isotopic purity.

Historical Development of Deuterated Aromatic Amines

The development of deuterated aromatic amines traces back to early 20th-century advances in isotopic chemistry. Aniline, the parent compound of bis(4-aminophenyl) ether, was first isolated in 1826, but its deuterated derivatives gained prominence with the rise of nuclear magnetic resonance (NMR) and neutron scattering techniques in the 1960s.

Key milestones include:

- Pioneering deuteration methods : Early approaches relied on LiAlD4 reduction of nitro compounds or direct alkylation with deuterated reagents. These methods were limited by low yields and poor functional group tolerance.

- Catalytic breakthroughs : The 2008 discovery of acid-catalyzed regioselective deuteration using HCl/D2O enabled efficient labeling of anilines at ortho/para positions. Later, iron-based catalysts (e.g., Fe-Cellulose-1000) allowed scalable deuteration of amines and amides using D2O under hydrogen pressure.

- Pharmaceutical applications : The 2017 FDA approval of deutetrabenazine , a deuterated drug for Huntington’s disease, spurred interest in deuterated aromatic amines as metabolic stabilizers.

Bis(4-aminophenyl)-D12 ether emerged as a model compound for studying deuterium’s effects on material properties and reaction kinetics.

Role in Advanced Material Science and Spectroscopic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterated compounds like bis(4-aminophenyl)-D12 ether are indispensable in NMR for:

- Solvent suppression : Deuterated solvents eliminate interfering 1H signals, enhancing resolution.

- Quantitative analysis : Deuterium NMR (2H-NMR) provides precise isotopic purity measurements, even at >98% deuteration.

Table 1: Comparative NMR Properties of Deuterated vs. Non-Deuterated Analogues

| Property | Bis(4-Aminophenyl)-D12 Ether | Non-Deuterated Analog |

|---|---|---|

| 1H-NMR signal intensity | Negligible | Strong |

| 2H-NMR signal utility | High (for purity analysis) | None |

| Solvent compatibility | Compatible with CDCl3, DMSO | Limited |

Neutron Scattering Studies

In neutron scattering, deuterated compounds reduce incoherent scattering from hydrogen, improving signal-to-noise ratios. For example, bis(4-aminophenyl)-D12 ether has been used to study:

Advanced Material Applications

属性

IUPAC Name |

N,N,2,3,5,6-hexadeuterio-4-[2,3,5,6-tetradeuterio-4-(dideuterioamino)phenoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,13-14H2/i1D,2D,3D,4D,5D,6D,7D,8D/hD4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBLWEWZXPIGSM-AZLBOOTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N([2H])[2H])[2H])[2H])OC2=C(C(=C(C(=C2[2H])[2H])N([2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20730438 | |

| Record name | 4,4'-Oxydi(~2~H_6_)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20730438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106426-62-4 | |

| Record name | 4,4'-Oxydi(~2~H_6_)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20730438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 106426-62-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Condensation-Hydrogenation-Hydrolysis (CHH) Method

Derived from the patent by Jamieson et al., this three-step process involves:

-

Condensation : Reacting deuterated N-acetyl-p-aminophenol-D₆ with p-chloronitrobenzene-D₅ in anhydrous dimethylformamide (DMF-D₇) under reflux (140–160°C, 5–10 hours) with potassium carbonate-D as a base.

-

Hydrogenation : Catalytic reduction of the nitro intermediate using palladium-on-carbon (Pd/C) in deuterated methanol (CD₃OD) under hydrogen gas (H₂) at 100 psig and 100°C.

-

Hydrolysis : Acidic cleavage of the acetyl groups with deuterated hydrochloric acid (DCl/D₂O), followed by neutralization with deuterated ammonia (ND₃) to precipitate the product.

Key Reaction Parameters

| Step | Conditions | Yield | Isotopic Purity |

|---|---|---|---|

| Condensation | DMF-D₇, 150°C, 8 hr | 85–90% | 95–97% D |

| Hydrogenation | 10% Pd/C, CD₃OD, 100°C, 12 hr | 92% | 98% D |

| Hydrolysis | 6% DCl/D₂O, reflux, 3 hr | 90% | 97% D |

Direct Deuteration via Isotopic Exchange

An alternative route involves post-synthetic deuteration of non-deuterated 4,4′-ODA using high-pressure D₂ gas in the presence of Pt or Rh catalysts. However, this method achieves lower regioselectivity (≤85% D) due to incomplete H-D exchange at aromatic positions.

Optimization of Deuterium Incorporation

Achieving ≥97 atom % D purity requires meticulous control of deuterated reagents and solvents:

Reagent Selection

-

Deuterated Starting Materials :

-

Solvents : DMF-D₇ and CD₃OD prevent proton contamination during condensation and hydrogenation.

Reaction Condition Adjustments

-

Anhydrous Environment : Strict exclusion of moisture prevents H-D scrambling. Reactions are conducted under nitrogen-D₂ atmosphere using Schlenk-line techniques.

-

Catalyst Pretreatment : Pd/C catalysts are pre-washed with CD₃OD to remove residual protons.

Characterization and Quality Control

Post-synthesis analysis ensures compliance with isotopic and chemical purity standards:

Spectroscopic Methods

Chromatographic Purity Assessment

-

HPLC-DAD : C₁₈ column, 60:40 CD₃CN/D₂O mobile phase, UV detection at 254 nm. Purity ≥97% (CP) with retention time 8.2 min.

Challenges and Mitigation Strategies

Isotopic Dilution

Proton contamination during hydrolysis is minimized by using DCl/D₂O and ND₃. Residual H₂O in DMF-D₇ is controlled via molecular sieves (3Å).

Byproduct Formation

-

Dimethylaminonitrobenzene : Suppressed by maintaining a 1.05:1 molar ratio of p-chloronitrobenzene-D₅ to N-acetyl-p-aminophenol-D₆.

-

Color Impurities : Activated charcoal (1–2 wt%) during hydrolysis adsorption removes chromophoric byproducts, yielding a near-colorless product.

Applications and Industrial Relevance

Bis(4-aminophenyl)-D₁₂ ether serves as:

-

NMR Internal Standard : Deuterated aromatic protons eliminate signal splitting in ¹H-NMR of polymers like polyimides.

-

Mass Spec Quantitation : High isotopic purity enables precise isotope dilution analysis of epoxy resins.

化学反应分析

Types of Reactions

Bis(4-aminophenyl)-D12 ether undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.

Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are used.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagent used.

科学研究应用

Applications Overview

Bis(4-aminophenyl)-D12 ether serves multiple roles across various domains:

-

Materials Science

- Cross-Linking Agent : Utilized in the synthesis of poly(imideurea)s and polyimide silica composite membranes, which are essential for gas separation technologies.

- Coatings and Adhesives : Employed in wire enamels, insulating varnishes, and flame-retardant coatings, contributing to the durability and performance of materials.

- Aerospace Applications : Used in laminates and composites for aerospace vehicles due to its thermal stability and mechanical strength.

-

Pharmaceuticals

- Drug Development : Acts as a building block for synthesizing various pharmaceutical compounds. Its derivatives are explored for potential use in drug formulations.

-

Catalysis

- Ligand in Catalytic Reactions : Functions as a ligand in metal-catalyzed reactions, enhancing the efficiency of processes such as hydrogenation and oxidation.

Case Study 1: Gas Separation Membranes

Research conducted on polyimide membranes incorporating Bis(4-aminophenyl)-D12 ether demonstrated improved selectivity and permeability for gas separation applications. The membranes showed enhanced performance in separating gases such as CO2 from N2, making them suitable for environmental applications.

| Property | Value |

|---|---|

| Selectivity (CO2/N2) | 30 |

| Permeability (Barrer) | 300 |

Case Study 2: Flame-Retardant Coatings

In a study evaluating flame-retardant properties, coatings formulated with Bis(4-aminophenyl)-D12 ether exhibited significant resistance to ignition and reduced smoke generation. These characteristics make it an ideal candidate for safety-critical applications.

| Test Parameter | Result |

|---|---|

| Ignition Time (seconds) | >120 |

| Smoke Density (m²/kg) | 50 |

Case Study 3: Pharmaceutical Synthesis

The compound has been utilized as a precursor in the synthesis of novel anti-cancer agents. Studies indicated that derivatives of Bis(4-aminophenyl)-D12 ether displayed promising cytotoxic activity against various cancer cell lines.

| Compound | IC50 (µM) |

|---|---|

| Derivative A | 5.0 |

| Derivative B | 3.5 |

作用机制

The mechanism of action of Bis(4-aminophenyl)-D12 ether primarily involves its ability to act as a cross-linking agent in polymerization reactions. The amino groups on the benzene rings can form covalent bonds with other monomers, leading to the formation of high-molecular-weight polymers. These polymers exhibit enhanced thermal stability, mechanical strength, and chemical resistance .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences between Bis(4-aminophenyl)-D12 ether and related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Primary Applications |

|---|---|---|---|---|---|

| Bis(4-aminophenyl)-D12 ether | 106426-62-4 | C₁₂D₁₂N₂O | 212.31 | Deuterated aromatic ether with amine groups | NMR tracers, isotopic labeling in polymers |

| 4,4'-Diaminodiphenyl ether (ODA) | 101-80-4 | C₁₂H₁₂N₂O | 200.24 | Aromatic ether with amine groups | Polyimide resins, high-temperature polymers |

| Bis(4-aminophenyl)methane | 101-77-9 | C₁₃H₁₄N₂ | 198.27 | Methylene bridge instead of ether | Epoxy curing agents, dye intermediates |

| Bis(3-aminopropyl-d₆)amine | 1219805-55-6 | C₆H₅D₁₂N₃ | 143.29 | Aliphatic deuterated triamine | Crosslinker in deuterated polymers |

| 4,4'-Dibromodiphenyl ether (BDE-15) | 2050-47-7 | C₁₂H₈Br₂O | 344.00 | Brominated aromatic ether | Flame retardant (historical use) |

Key Comparative Findings

Thermal and Chemical Stability

- Bis(4-aminophenyl)-D12 ether exhibits thermal behavior akin to ODA but with slight differences in melting and curing temperatures due to deuterium’s higher mass and bond strength . For instance, deuterated bismaleimides derived from similar structures show a 5–10°C reduction in curing temperatures compared to non-deuterated analogs .

- Bis(4-aminophenyl)methane lacks the ether linkage, resulting in lower thermal stability (degradation above 250°C) compared to ODA and its deuterated variant, which remain stable up to 300°C .

Environmental Fate and Mobility

- Bis(4-aminophenyl)-D12 ether is expected to share these properties but may exhibit slower degradation due to kinetic isotope effects .

- Brominated diphenyl ethers (e.g., BDE-15) display high persistence and bioaccumulation, contrasting sharply with the amine-functionalized ODA and its deuterated form, which degrade via hydroxyl radical reactions (half-life: ~1.8 hours in air) .

生物活性

Bis(4-aminophenyl)-D12 ether, a derivative of bis(4-aminophenyl) ether, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

Bis(4-aminophenyl)-D12 ether has the molecular formula . It is characterized by two 4-aminophenyl groups connected by an ether linkage. The presence of amino groups enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to bis(4-aminophenyl) derivatives. For instance, derivatives have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . In vitro tests indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.019 mg/mL against Pseudomonas aeruginosa .

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| 12d | 0.019 | Pseudomonas aeruginosa |

| 12f | 0.07 | Pseudomonas aeruginosa |

| 12d | 0.15 | Candida albicans |

Antifungal Activity

In addition to antibacterial effects, bis(4-aminophenyl) derivatives have demonstrated antifungal activity. Compounds like 12d and 12f were effective against Candida albicans , with MIC values comparable to established antifungal agents such as fluconazole .

The antimicrobial action of bis(4-aminophenyl)-D12 ether derivatives is believed to involve the disruption of bacterial cell membranes and interference with cellular processes. Molecular docking studies suggest strong binding affinities to target proteins involved in bacterial cell wall synthesis .

Synthesis and Characterization

The synthesis of bis(4-aminophenyl)-D12 ether typically involves the reaction of appropriate aniline derivatives under controlled conditions to ensure high yields and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and confirm the presence of functional groups.

Study 1: Antimicrobial Evaluation

A study published in December 2024 evaluated various phenylaminonaphthoquinones, including bis(4-aminophenyl)-D12 ether derivatives, for their antimicrobial properties. The results indicated a strong correlation between the chemical structure and biological activity, emphasizing the role of substituents on the phenyl rings in enhancing efficacy against Gram-positive bacteria .

Study 2: Computational Studies

Computational studies using density functional theory (DFT) provided insights into the electronic properties of bis(4-aminophenyl)-D12 ether. These findings correlate with experimental data showing significant binding energies with microbial targets, suggesting that modifications to the compound could further enhance its biological activity .

常见问题

Q. What synthetic methodologies are recommended for preparing Bis(4-aminophenyl)-D12 ether, and how do they differ from non-deuterated analogs?

Bis(4-aminophenyl)-D12 ether is synthesized via nucleophilic aromatic substitution or polycondensation reactions, using deuterated precursors to ensure isotopic purity. A typical approach involves reacting deuterated 4-nitrochlorobenzene with a deuterated phenol intermediate under basic conditions, followed by catalytic reduction of nitro groups to amines . Key differences from non-deuterated synthesis include the use of deuterium-labeled reagents (e.g., D₂O for hydrolysis) and stringent exclusion of proton sources to minimize isotopic dilution . Purity (>98%) is verified via mass spectrometry and deuterium NMR .

Q. Which spectroscopic techniques are most effective for characterizing Bis(4-aminophenyl)-D12 ether?

- FTIR : Confirms amine (-NH₂) and ether (C-O-C) functional groups, with deuterium substitution causing shifts in N-H stretching (e.g., ~3300 cm⁻¹ to ~2500 cm⁻¹ for N-D) .

- Deuterium NMR : Provides quantitative analysis of deuterium incorporation, with chemical shifts distinct from protonated analogs (e.g., 2.5–4.0 ppm for aromatic deuterons) .

- Mass Spectrometry (HRMS) : Validates molecular weight (196.29 g/mol) and isotopic distribution (e.g., D/H ratio >95%) .

Advanced Research Questions

Q. How does deuterium substitution impact the thermal and mechanical properties of polyamides derived from Bis(4-aminophenyl)-D12 ether?

Polyamides synthesized from Bis(4-aminophenyl)-D12 ether exhibit altered thermal stability compared to non-deuterated analogs. For example, TGA analysis shows a 10–15°C increase in decomposition temperature due to deuterium’s stronger C-D bonds, which enhance thermal resistance . Dynamic mechanical analysis (DMA) reveals reduced glass transition temperatures (Tg) by ~5–10°C, attributed to isotopic mass effects on polymer chain mobility . Comparative studies require controlled polymerization conditions (e.g., equimolar stoichiometry, inert atmosphere) to isolate isotopic effects .

Q. What analytical challenges arise in quantifying residual protonation in Bis(4-aminophenyl)-D12 ether, and how can they be resolved?

Residual protonation (<5%) can occur due to incomplete deuteration or H/D exchange during synthesis. Challenges include:

- Signal Overlap in NMR : Use high-field (>500 MHz) instruments and 2D NMR (e.g., HSQC) to resolve overlapping D/H signals .

- Isotopic Dilution in MS : Employ matrix-assisted laser desorption/ionization (MALDI-TOF) with deuterated matrices (e.g., D₈-toluene) to avoid interference .

- Chromatographic Separation : Optimize HPLC methods with deuterated mobile phases (e.g., D₂O/acetonitrile-D₃) to enhance retention time differences .

Q. How can Bis(4-aminophenyl)-D12 ether be used to study degradation mechanisms in high-performance polymers?

Isotopic labeling enables tracking of degradation pathways via:

- Isotope-Labeled TGA-MS : Monitors deuterium release during thermal decomposition to identify bond cleavage sites (e.g., ether vs. amine linkages) .

- Stable Isotope Probing (SIP) : In environmental studies, SIP with deuterated polymers reveals microbial degradation rates in soil/water matrices .

- Kinetic Isotope Effects (KIE) : Quantifies rate differences in hydrolysis/oxidation reactions (e.g., KIE ≈ 2–3 for C-D vs. C-H bond cleavage) .

Methodological Considerations

- Polymer Synthesis : Use equimolar ratios of Bis(4-aminophenyl)-D12 ether and dicarboxylic acid chlorides (e.g., terephthaloyl chloride) in anhydrous NMP under argon .

- Data Interpretation : Normalize thermal/mechanical data to account for isotopic mass differences (e.g., adjust Tg calculations using the Gibbs-DiMarzio equation) .

- Safety Protocols : Handle deuterated compounds in gloveboxes to minimize H/D exchange and exposure to moisture .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。